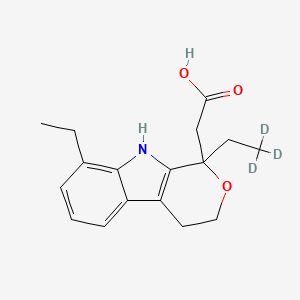

rac Etodolac-d3

Description

Foundational Principles of Isotopic Labeling in Medicinal Chemistry and Pharmacology

The core principle of isotopic labeling is the ability to track labeled molecules through various biological and chemical processes using detection methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comacs.orgnih.gov Because isotopes of an element have nearly identical physicochemical properties to their natural counterparts, they can be used as tracers without significantly altering the molecule's fundamental chemical behavior. musechem.comcreative-proteomics.com This allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision. musechem.comnih.gov

The kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgunam.mx This phenomenon is a quantum mechanical effect that arises primarily from the difference in mass between the isotopes. wikipedia.org In the context of deuterated compounds, the bond between carbon and deuterium (B1214612) (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. unam.mx

This lower energy state means that more energy is required to break a C-D bond than a C-H bond. wikipedia.orgunam.mx Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate. tandfonline.comcambridgemedchemconsulting.com This effect is a cornerstone of using deuterium in drug design to enhance metabolic stability. researchgate.net

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another with similar physical and chemical properties to improve the compound's pharmacological profile. ipinnovative.comresearchgate.net The substitution of hydrogen with deuterium is considered a highly conservative bioisosteric replacement. cambridgemedchemconsulting.comresearchgate.net It is the smallest possible structural change that can be made to a molecule. tandfonline.com

This subtle modification generally preserves the parent drug's shape and its ability to bind to its biological target, thus maintaining its desired pharmacological activity. tandfonline.comcambridgemedchemconsulting.com However, by leveraging the kinetic isotope effect, this replacement can be strategically applied to "soft spots" in a molecule—positions that are susceptible to metabolic breakdown by enzymes like Cytochrome P450. tandfonline.com This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced metabolic clearance. symeres.comipinnovative.com

Strategic Utility of Stable Isotope-Labeled Compounds in Pre-clinical and Mechanistic Studies

Stable isotope-labeled compounds are indispensable in pre-clinical research and development. symeres.com Deuterium-labeled compounds, in particular, serve multiple strategic purposes. In drug metabolism and pharmacokinetic (DMPK) studies, they are used to understand metabolic pathways, bioavailability, and potential drug-drug interactions. symeres.comacs.orgnih.gov

By comparing the metabolic profile of a deuterated drug to its non-deuterated parent, researchers can elucidate complex metabolic pathways and identify the specific sites of metabolic attack. acs.orgnih.gov This knowledge is crucial for designing new drug candidates with improved properties. For instance, slowing metabolism can lead to a more consistent drug exposure in the body and may reduce the formation of potentially toxic metabolites. nih.govcambridgemedchemconsulting.com

The compound rac Etodolac-d3 is a deuterated form of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID). pharmaffiliates.compharmaffiliates.com In this compound, three hydrogen atoms on an ethyl group have been replaced by deuterium atoms. clearsynth.comsimsonpharma.com This specific labeling makes it a valuable tool, often used as an internal standard in analytical methods like mass spectrometry to precisely quantify Etodolac in biological samples during pharmacokinetic studies. medchemexpress.comclearsynth.com

Chemical Data for this compound

Below are the key chemical identifiers and properties for the compound this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-[8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | clearsynth.comlgcstandards.com |

| CAS Number | 1276197-46-6 | clearsynth.comsimsonpharma.comlgcstandards.combiosynth.com |

| Chemical Formula | C₁₇H₁₈D₃NO₃ | simsonpharma.comlgcstandards.combiosynth.com |

| Molecular Weight | 290.37 g/mol | simsonpharma.combiosynth.com |

| Synonyms | 8-Ethyl-1-(ethyl-2,2,2-d3)-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid; Etodolac-D3 (1-ethyl-2,2,2-D3) | simsonpharma.com |

| Parent Compound | Etodolac | pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

290.37 g/mol |

IUPAC Name |

2-[8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/i2D3 |

InChI Key |

NNYBQONXHNTVIJ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |

Origin of Product |

United States |

Contextualization of Rac Etodolac D3 Within Academic Research

Overview of Etodolac's Pharmacological and Biochemical Profile (excluding clinical aspects)

Etodolac (B1671708) is a member of the pyranocarboxylic acid group of NSAIDs and is administered as a racemic mixture of its S-(+) and R-(-) enantiomers. drugbank.comdrugs.com The therapeutic effects of Etodolac are primarily attributed to the S-(+)-enantiomer, which is the biologically active form; the R-(-)-enantiomer is considered inactive. drugbank.comnih.gov A key characteristic of Etodolac is the stability of its enantiomers, with no in vivo conversion from the R-form to the S-form observed. drugbank.com

The primary mechanism of action for Etodolac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. patsnap.compatsnap.com Prostaglandins are key mediators in the processes of inflammation, pain, and fever. patsnap.compatsnap.com The COX enzyme exists in two main isoforms, COX-1 and COX-2. patsnap.com While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining renal function, COX-2 is typically induced during inflammation. patsnap.comrumedo.ru Etodolac exhibits a preferential inhibition of COX-2 over COX-1, being 5 to 50 times more selective for COX-2. drugbank.compatsnap.com This selectivity is a notable aspect of its biochemical profile.

Etodolac is extensively metabolized in the liver, with the primary routes of excretion being renal elimination of the parent drug and its metabolites. drugbank.comnih.gov The main metabolic pathways involve hydroxylation and glucuronidation. drugbank.comdrugs.com

Table 1: Pharmacological and Biochemical Properties of Etodolac

| Property | Description |

| Drug Class | Nonsteroidal Anti-inflammatory Drug (NSAID) patsnap.com |

| Chemical Group | Pyranocarboxylic acid drugs.com |

| Chirality | Administered as a racemate of S-(+) and R-(-) enantiomers drugbank.com |

| Active Enantiomer | S-(+)-Etodolac drugbank.comnih.gov |

| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes patsnap.com |

| Enzyme Selectivity | Preferential inhibitor of COX-2 over COX-1 drugbank.compatsnap.com |

| Metabolism | Extensively metabolized in the liver via hydroxylation and glucuronidation drugbank.comnih.gov |

| Protein Binding | Highly bound to plasma proteins (>99%), primarily albumin drugbank.com |

Rationale for Deuterium (B1214612) Incorporation into Etodolac

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a strategic approach employed in pharmaceutical research for several reasons. nih.govwikipedia.org Deuterium possesses an additional neutron compared to protium (B1232500) (the most common hydrogen isotope), which effectively doubles its mass. wikipedia.org This seemingly subtle change can have a significant impact on the physicochemical properties of a molecule, most notably the strength of its chemical bonds.

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comtandfonline.com This increased bond strength is the basis for the "kinetic isotope effect," where the rate of a chemical reaction can be slowed if the cleavage of a C-H bond is the rate-determining step. nih.govyoutube.com In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds. nih.govnih.gov By replacing hydrogen atoms at metabolic "soft spots" with deuterium, the rate of metabolism can be significantly reduced. nih.gov This can lead to a longer drug half-life and altered pharmacokinetic profiles. wikipedia.org

Furthermore, deuterium substitution can be used to stabilize specific molecular conformations or to prevent unwanted metabolic pathways that might lead to the formation of toxic or reactive metabolites. nih.govunibestpharm.com While these metabolic advantages are a primary driver for creating deuterated drugs for therapeutic use, the rationale for a compound like rac Etodolac-d3 is rooted in its application as an analytical tool.

Table 2: Key Principles of Deuterium Incorporation in Drug Molecules

| Principle | Rationale |

| Kinetic Isotope Effect | The stronger C-D bond can slow down metabolic reactions that involve C-H bond cleavage, potentially altering a drug's pharmacokinetic properties. nih.govyoutube.com |

| Metabolic Stability | Deuteration at sites of metabolic vulnerability can increase the metabolic stability of a drug. nih.govtandfonline.com |

| Reduced Metabolite Formation | By slowing metabolism at a specific site, the formation of certain metabolites, which may be undesirable, can be reduced. nih.govunibestpharm.com |

| Analytical Standardization | The mass difference between the deuterated and non-deuterated forms allows the deuterated compound to serve as an ideal internal standard in mass spectrometry-based analyses. clearsynth.comtexilajournal.com |

Principal Research Applications of this compound

The primary and most crucial research application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in techniques involving mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.commedchemexpress.com

In quantitative analysis, an internal standard is a compound of known concentration that is added to an unknown sample to aid in the accurate determination of the concentration of a target analyte. clearsynth.com An ideal internal standard should behave chemically and physically as similarly to the analyte as possible throughout the entire analytical process, including sample preparation, extraction, and ionization in the mass spectrometer. scioninstruments.com

This compound serves as an excellent internal standard for the quantification of Etodolac in biological matrices like plasma or urine for several reasons:

Similar Physicochemical Properties: Being structurally identical to Etodolac except for the isotopic difference, it has nearly identical retention times in liquid chromatography and similar extraction efficiencies. scispace.com

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. clearsynth.com Since the SIL-IS is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate correction of these variations. texilajournal.com

Distinct Mass-to-Charge Ratio (m/z): Despite its chemical similarity, this compound has a different molecular weight than Etodolac. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification. scioninstruments.com

Therefore, this compound is an essential tool in pharmacokinetic studies of Etodolac, therapeutic drug monitoring, and other research applications that require the precise measurement of Etodolac concentrations in biological samples. medchemexpress.com

Table 3: Applications of this compound in Research

| Application | Description |

| Internal Standard in Mass Spectrometry | Used as a stable isotope-labeled internal standard for the accurate quantification of Etodolac in biological fluids. clearsynth.comtexilajournal.com |

| Pharmacokinetic Studies | Enables precise measurement of Etodolac concentrations over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.com |

| Therapeutic Drug Monitoring (TDM) | Facilitates the accurate measurement of Etodolac levels in patients to ensure therapeutic concentrations are maintained. medchemexpress.com |

| Bioequivalence Studies | Used in studies comparing the bioavailability of different formulations of Etodolac. |

Synthetic Methodologies and Physicochemical Characterization of Rac Etodolac D3

Deuteration Strategies for the Synthesis of Deuterium-Labeled Etodolac (B1671708)

The synthesis of deuterium-labeled compounds like rac Etodolac-d3 is a strategic process aimed at improving pharmacokinetic profiles through the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to potential therapeutic advantages. nih.govnih.gov The introduction of deuterium (B1214612) into the Etodolac molecule can be achieved through various methods, primarily focusing on late-stage functionalization to maximize efficiency.

Hydrogen-Deuterium Exchange Reactions in Etodolac Synthesis

Hydrogen-Deuterium (H-D) exchange is a direct and efficient method for incorporating deuterium into organic molecules. researchgate.net This approach involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by a transition metal. mdpi.com

Catalytic Systems and Deuterium Sources: A common and effective method for H-D exchange is the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source. nih.gov Deuterium oxide (D₂O) is a widely used, relatively inexpensive, and safe source of deuterium for these reactions. mdpi.comnih.gov The reaction can be facilitated by generating deuterium gas (D₂) in situ, for example, through the reaction of aluminum powder with D₂O, which the palladium catalyst then utilizes for the exchange reaction. nih.gov

Table 1: Overview of H-D Exchange Reaction Parameters

| Parameter | Description | Common Examples |

|---|---|---|

| Catalyst | Facilitates the cleavage of C-H bonds and formation of C-D bonds. | Palladium on Carbon (Pd/C), Platinum (Pt), Rhodium (Rh) |

| Deuterium Source | Provides the deuterium atoms for the exchange. | Deuterium Oxide (D₂O), Deuterium Gas (D₂) |

| Solvent | The medium in which the reaction is carried out. | D₂O, deuterated organic solvents (e.g., Acetic acid-d4) |

| Conditions | Temperature, pressure, and reaction time. | Varies from room temperature to elevated temperatures. |

Chemoenzymatic and Stereoselective Synthesis Approaches for Deuterated Chiral Compounds

Etodolac is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. When synthesizing deuterated chiral molecules, achieving high stereoselectivity is crucial. Chemoenzymatic synthesis, which combines traditional chemical methods with biocatalysis, offers a powerful strategy for producing enantiomerically pure or enriched deuterated compounds. ansto.gov.aunih.gov

Enzymes are inherently chiral and can catalyze reactions with high stereospecificity. ansto.gov.au This property can be exploited in several ways:

Kinetic Resolution: A racemic mixture of a deuterated intermediate could be subjected to an enzymatic reaction where one enantiomer reacts much faster than the other, allowing for their separation.

Stereoselective Deuteration: An enzyme, such as a reductase, could be used to deliver deuterium from a deuterated cofactor to a prochiral center on an Etodolac precursor, creating a specific stereoisomer of the deuterated product. Microbial transformations, for instance using specific yeast strains grown in D₂O-based media, can perform such enantioselective deuterative reactions. ansto.gov.au

These methods are advantageous as they often proceed under mild conditions and can provide access to specific chiral deuterated molecules that are difficult to obtain through purely chemical asymmetric synthesis. ansto.gov.aunih.gov

Advanced Spectroscopic and Analytical Techniques for Deuterium Incorporation Confirmation

Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to characterize the final product's purity and identity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. Specifically, Deuterium NMR (²H NMR) is used to directly observe the deuterium nuclei.

Positional Analysis: The chemical shifts in a ²H NMR spectrum are nearly identical to those in a Proton NMR (¹H NMR) spectrum, allowing for the direct identification of the positions where deuterium has been incorporated. sigmaaldrich.com By comparing the ²H spectrum of this compound with the ¹H spectrum of unlabeled Etodolac, the signals corresponding to the deuterated ethyl group can be unequivocally assigned. sigmaaldrich.commagritek.com

Deuterium Quantification: The area of a peak in an NMR spectrum is directly proportional to the number of nuclei it represents. rug.nl Quantitative ²H NMR can be used to determine the degree of deuterium enrichment at specific sites. This is often achieved by comparing the integral of the deuterium signal to that of a known internal standard. The absence or significant reduction of a signal in the ¹H NMR spectrum at the corresponding position further confirms the successful H-D exchange. sigmaaldrich.com

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and assessing the isotopic purity of a labeled compound. nih.gov

Molecular Weight Determination: The incorporation of three deuterium atoms in place of three hydrogen atoms increases the molecular weight of Etodolac by approximately 3 Da (since the mass of deuterium is ~2.014 amu and hydrogen is ~1.008 amu). High-resolution mass spectrometry (HRMS) can precisely measure this mass shift, confirming the formation of the d3 isotopologue. researchgate.net

Isotopic Purity: MS analysis reveals the distribution of different isotopologues in the sample (e.g., d0, d1, d2, d3). almacgroup.com By analyzing the relative intensities of the ion peaks in the mass cluster, the isotopic purity can be calculated. For instance, a certificate of analysis for a batch of this compound showed an isotopic purity of 99.1%, with the unlabeled (d0) species present at only 0.02%. lgcstandards.com This data is crucial for ensuring the quality of the labeled compound. nih.gov

Table 2: Sample Isotopic Distribution Data for this compound from Mass Spectrometry

| Isotopologue | Description | Example Relative Abundance (%) |

|---|---|---|

| d0 | Unlabeled Etodolac | < 0.1% |

| d1 | Etodolac with one deuterium | < 0.5% |

| d2 | Etodolac with two deuteriums | < 1.0% |

| d3 | Desired product: Etodolac with three deuteriums | > 98.0% |

Note: Data is illustrative, based on typical high-purity standards. lgcstandards.com

Chromatographic Purity Assessment

An HPLC method is used to separate the final product from any unreacted starting materials, reagents, or side products generated during the synthesis and purification process. A validated HPLC method provides a quantitative measure of the chemical purity, which is typically required to be above 98% for reference standards. lgcstandards.com Furthermore, since this compound is a racemic mixture, chiral HPLC can be employed to confirm that the product contains an approximately equal mixture of the (R)- and (S)-enantiomers, ensuring its racemic identity. researchgate.net

Analytical Applications of Rac Etodolac D3 in Quantitative Bioanalysis

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. wuxiapptec.comcsic.es In this context, rac Etodolac-d3 is the preferred internal standard for the bioanalysis of Etodolac (B1671708). nih.gov A SIL-IS is considered the most effective choice because it shares nearly identical physicochemical properties with the analyte, causing it to behave similarly during extraction, chromatographic separation, and ionization. wuxiapptec.combioanalysis-zone.com

The development of robust bioanalytical methods is essential for preclinical studies, such as those involving animal models. A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of etodolac in rat plasma. researchgate.net While some studies have utilized structural analogs like flurbiprofen (B1673479) or pioglitazone (B448) as internal standards researchgate.netnih.gov, the use of this compound is considered best practice to correct for matrix effects and procedural losses more effectively. nih.govoup.com

Method development in a non-clinical matrix like rat plasma involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. europa.eu A liquid-liquid extraction or protein precipitation step is typically employed to isolate the analyte and internal standard from plasma proteins. researchgate.net Chromatographic conditions are then optimized to achieve a short run time and good peak shape. For etodolac, analysis is often performed using electrospray ionization (ESI) in negative ion mode. researchgate.net The specific precursor-to-product ion transition for etodolac is monitored in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. researchgate.netnih.gov When using this compound, a distinct MRM transition is used for the internal standard, allowing for simultaneous detection without interference.

The quantification of etodolac metabolites, such as 7-hydroxy Etodolac glpbio.cn, would follow a similar workflow. A full validation would be required for each metabolite, and the use of a stable isotope-labeled internal standard like this compound is crucial for accurately determining the metabolite concentrations relative to the parent drug. tandfonline.com

Table 1: Example LC-MS/MS Method Parameters for Etodolac Quantification in Rat Plasma

This table is based on established methods for Etodolac analysis and theoretical parameters for its deuterated internal standard.

| Parameter | Description |

| Chromatography | UPLC-MS/MS |

| Column | C18 reverse-phase column (e.g., Poroshell 120 SB-C18, 2.1 × 50 mm, 2.7 µm) sci-hub.se |

| Mobile Phase | Gradient elution with methanol (B129727) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate) researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) sci-hub.se |

| MRM Transition (Etodolac) | m/z 286.2 → 212.1 researchgate.net |

| MRM Transition (this compound) | m/z 289.2 → 215.1 (Theoretical) |

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a full and rigorous validation process as outlined by regulatory agencies like the European Medicines Agency (EMA). europa.eu The use of a SIL-IS like this compound is highly recommended by these guidelines. europa.eu The validation process assesses several key parameters to ensure the method's performance. researchgate.net

Key validation elements include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous matrix components or other interferences. researchgate.net This is tested using at least six different sources of the biological matrix. researchgate.net

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. A SIL-IS is ideal for correcting matrix effects as it co-elutes and experiences the same degree of ion suppression or enhancement as the unlabeled analyte. wuxiapptec.combioanalysis-zone.com

Calibration Curve and Linearity: The assay must be linear over a defined concentration range. A calibration curve is generated using a blank sample, a zero sample (matrix with IS only), and a minimum of six non-zero concentration standards. europa.eunih.gov

Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the reproducibility of the results. europa.eu These are evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. frontiersin.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. europa.eu

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and bench-top stability. researchgate.netresearchgate.net

Internal Standard Purity: The deuterated standard must be checked for the presence of the unlabeled analyte. Significant amounts of impurity could interfere with the quantification at the LLOQ. europa.eutandfonline.com

Table 2: Typical Method Validation Acceptance Criteria (ICH M10 Guideline)

This table summarizes standard acceptance criteria for bioanalytical method validation.

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) europa.eu |

| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) europa.eu |

| Calibration Curve (r²) | Typically ≥0.99 researchgate.netresearchgate.net |

| Back-calculated Standards | At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ) europa.eu |

| Matrix Factor | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% europa.eu |

| Stability | Mean concentration at each QC level should be within ±15% of the nominal concentration europa.eu |

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

While LC-MS/MS is more common for compounds like etodolac, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative analysis. The use of a deuterated form of the target analyte as an internal standard is a very common and powerful technique in GC-MS methods. scioninstruments.com For non-volatile or polar molecules like etodolac, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

In a GC-MS workflow, this compound would be added to samples before extraction and derivatization. It would then serve the same fundamental purpose as in LC-MS: to correct for variability. scioninstruments.com A novel use of deuterated internal standards has been shown to effectively correct for variable analyte recovery caused by sample matrix effects and ion source variability in GC-MS analysis. nih.govresearchgate.net This ensures that the final calculated result is accurate and precise, even if analyte is lost during the multi-step sample preparation process. scioninstruments.com The mass spectrometer would be operated in Selected Ion Monitoring (SIM) mode, where specific ions for the derivatized etodolac and derivatized Etodolac-d3 are monitored to ensure specificity and accurate quantification. researchgate.net

Calibration Curve Construction and Quality Control Strategies Utilizing Deuterated Standards

The foundation of accurate quantification in mass spectrometry is the use of an internal standard to construct a reliable calibration curve. nih.gov By adding a constant, known concentration of this compound to every standard, quality control sample, and unknown sample, the variability inherent in the analytical process can be normalized. bioanalysis-zone.com Instead of plotting the absolute response of the analyte against concentration, the ratio of the analyte's peak area to the internal standard's peak area is used. scioninstruments.com This ratio corrects for fluctuations in injection volume, extraction efficiency, and instrument response, resulting in a more linear and robust calibration curve. lcms.cz

A calibration curve should span the expected concentration range of the unknown samples and must include a minimum of six non-zero standards. nih.govresearchgate.net The performance of the curve is verified by back-calculating the concentration of the standards using the regression equation; the results should meet the acceptance criteria outlined in validation guidelines. europa.eu

Quality control (QC) samples are essential for accepting or rejecting the results of an analytical run. nih.gov QC samples are prepared at a minimum of three concentration levels (low, medium, and high) and are analyzed alongside the unknown samples. frontiersin.org The calculated concentrations of the QC samples must fall within predefined accuracy (e.g., ±15%) and precision limits for the run to be considered valid. europa.eu The consistent response of the deuterated internal standard across all QCs and standards is also monitored to ensure system suitability and identify potential issues with sample processing. bioanalysis-zone.com

Table 3: Illustrative Data for Calibration Curve Construction

This table provides a simplified, hypothetical example of data used to generate a calibration curve with an internal standard.

| Nominal Concentration (ng/mL) | Analyte (Etodolac) Peak Area | IS (Etodolac-d3) Peak Area | Analyte/IS Peak Area Ratio |

| 1 (LLOQ) | 5,150 | 101,000 | 0.051 |

| 5 | 24,800 | 99,500 | 0.249 |

| 25 | 127,000 | 102,500 | 1.239 |

| 100 | 505,000 | 100,800 | 5.010 |

| 400 | 2,010,000 | 99,900 | 20.120 |

| 500 (ULOQ) | 2,550,000 | 101,200 | 25.198 |

Mechanistic Elucidation of Etodolac Biotransformation Pathways Using Rac Etodolac D3

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cellular Models

In vitro systems, such as isolated enzymes and cellular models, are fundamental in early drug metabolism research to predict the metabolic fate of a drug in vivo. The use of rac Etodolac-d3 in these systems provides detailed insights into the specific enzymes responsible for its biotransformation and the kinetics of these reactions.

Cytochrome P450-Mediated Hydroxylation (e.g., CYP2C9) and Kinetic Isotope Effects

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of many drugs, including etodolac (B1671708). nih.gov Hydroxylation, the addition of a hydroxyl group, is a common CYP-mediated reaction. Studies have identified CYP2C9 as the primary enzyme responsible for the hydroxylation of etodolac. nih.gov The use of deuterated compounds like this compound is particularly useful in studying the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with its isotope. nih.gov

Table 1: Hypothetical Kinetic Data for CYP2C9-Mediated Etodolac Hydroxylation

| Compound | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (kH/kD) |

| rac Etodolac | 150 | 500 | 3.33 | \multirow{2}{*}{1.5} |

| This compound | 155 | 340 | 2.19 |

This table presents hypothetical data for illustrative purposes.

UDP-Glucuronosyltransferase-Mediated Glucuronidation (e.g., UGT1A9) and Stereoselectivity

Glucuronidation, a phase II metabolic reaction, involves the conjugation of glucuronic acid to a drug molecule, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Etodolac, which is a racemic mixture of R- and S-enantiomers, undergoes stereoselective glucuronidation. nih.gov In vitro studies using human liver microsomes and recombinant UGT enzymes have shown that UGT1A9 has the highest activity for the glucuronidation of etodolac, with a preference for the S-enantiomer. nih.gov

The use of this compound, along with chiral analytical techniques, allows for precise quantification of the glucuronidation rates of the individual R- and S-enantiomers. By incubating this compound with UGT1A9 and measuring the formation of the deuterated glucuronide conjugates of each enantiomer, researchers can confirm and quantify this stereoselectivity. The opposite stereoselectivity observed in hydroxylation (preferential for R-etodolac) and glucuronidation (preferential for S-etodolac) highlights the complexity of etodolac's metabolism. nih.gov

Table 2: Stereoselective Glucuronidation of Etodolac Enantiomers by UGT1A9

| Enantiomer | Relative Glucuronidation Rate |

| S-Etodolac | High |

| R-Etodolac | Low |

This table is based on findings from in vitro studies. nih.gov

Isotope Tracing and Metabolite Profiling in Pre-clinical Models (excluding human in vivo data)

The administration of this compound to pre-clinical animal models, such as rats and dogs, is a powerful strategy for in vivo metabolite identification and profiling. nih.govnih.gov The deuterium (B1214612) label acts as a clear marker, allowing for the confident identification of drug-related material in complex biological matrices like plasma, urine, and bile. nih.gov

Identification of Novel Metabolic Pathways via Deuterium Labeling

The distinct isotopic signature of this compound and its metabolites simplifies their detection against the high background of endogenous compounds in biological samples analyzed by high-resolution mass spectrometry. soft-tox.org This approach facilitates the discovery of previously uncharacterized or minor metabolic pathways. For example, while hydroxylation and glucuronidation are known major pathways, isotope tracing could potentially reveal other biotransformations, such as oxidation at different positions on the etodolac molecule or the formation of other types of conjugates. Preliminary biotransformation studies in dogs have already identified the glucuronide conjugate of etodolac in bile, and four hydroxylated metabolites were tentatively identified in rat bile. nih.gov The use of deuterated tracers would significantly aid in the definitive structural elucidation of these and other potential metabolites.

Quantification of Metabolic Shunting Phenomena

Metabolic shunting occurs when the inhibition or saturation of one metabolic pathway leads to an increased flux of the drug through an alternative pathway. The use of this compound can be instrumental in quantifying this phenomenon. For instance, if the primary hydroxylation pathway mediated by CYP2C9 is inhibited by a co-administered drug that is also a CYP2C9 substrate or inhibitor, the metabolism of etodolac may be shunted towards the glucuronidation pathway.

By administering this compound in the presence and absence of a CYP2C9 inhibitor in a pre-clinical model, researchers can accurately quantify the amounts of deuterated hydroxylated metabolites and deuterated glucuronide conjugates. A decrease in the former and a corresponding increase in the latter would provide direct quantitative evidence of metabolic shunting. This information is crucial for predicting potential drug-drug interactions.

Stereochemical Aspects of Etodolac Metabolism Investigated with Deuterated Racemates

Etodolac is a chiral drug, and its enantiomers can exhibit different pharmacological and metabolic profiles. mdpi.comresearchgate.net The use of this compound is critical for investigating the stereochemical aspects of its metabolism. As mentioned, the two major metabolic pathways, hydroxylation and glucuronidation, exhibit opposite stereoselectivity. nih.gov

Enantioselective Biotransformation of Etodolac Enantiomers

Research has consistently shown that the biotransformation of Etodolac is highly enantioselective. The S-enantiomer is the pharmacologically active form, primarily responsible for the anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2. researchgate.netresearchgate.netjarcet.com The R-enantiomer is considered largely inactive in this regard. jarcet.com

The differential metabolism of the enantiomers contributes significantly to their distinct pharmacokinetic profiles. Studies have demonstrated that the S-enantiomer is cleared from the plasma more rapidly than the R-enantiomer. jarcet.com This is attributed to the stereoselective nature of the metabolic enzymes involved in its biotransformation. The primary metabolic pathways for Etodolac involve hydroxylation and glucuronidation. fda.gov

The use of deuterated analogs, specifically (S)-(+)-Etodolac-d3 with deuterium substitution at the methyl group adjacent to the indole (B1671886) nitrogen, has provided deeper insights into these pathways. This strategic labeling creates a kinetic isotope effect, which can alter the rate of metabolic reactions at or near the site of deuteration. vulcanchem.com Research utilizing (S)-(+)-Etodolac-d3 has revealed a shift in the metabolic profile compared to the non-deuterated counterpart. Specifically, deuteration leads to an increase in the formation of glucuronide conjugates and a decrease in the production of hydroxylated metabolites. vulcanchem.com This suggests that the hydroxylation pathway is more sensitive to the kinetic isotope effect introduced by deuterium substitution.

| Metabolic Pathway | Native (S)-Etodolac (%) | (S)-(+)-Etodolac-d3 (%) |

|---|---|---|

| Glucuronides | 62 | 71 |

| Hydroxylated Products | 28 | 19 |

This table is based on data suggesting a shift in metabolic pathways upon deuteration, with an increase in glucuronidation and a decrease in hydroxylation. vulcanchem.com

Impact of Deuteration on Enantiomeric Interconversion or Stability

A significant aspect of the pharmacology of chiral non-steroidal anti-inflammatory drugs (NSAIDs) is the potential for in vivo inversion of one enantiomer to the other. For many profens, the inactive R-enantiomer can convert to the active S-enantiomer. However, a notable characteristic of Etodolac is the established stability of its enantiomers in vivo. fda.govhres.canih.gov Multiple studies have confirmed that there is no significant interconversion from the R-enantiomer to the S-enantiomer, or vice versa. fda.govhres.canih.gov This lack of chiral inversion means that the pharmacological activity of racemic Etodolac is almost exclusively due to the S-enantiomer, and the R-enantiomer does not act as a prodrug. jarcet.com

The use of deuterated compounds like this compound further solidifies our understanding of this enantiomeric stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect, where reactions involving the breaking of a C-H bond are slower when hydrogen is replaced by deuterium. acs.org In the context of chiral centers, deuteration can significantly reduce the rate of reactions that could lead to racemization or interconversion. google.com

While no specific studies utilizing this compound to explicitly measure a reduction in an already negligible interconversion have been identified, the fundamental principles of the kinetic isotope effect strongly suggest that deuteration would further enhance the inherent stability of the Etodolac enantiomers. The strategic placement of deuterium in this compound, particularly near the chiral center, would be expected to raise the energy barrier for any potential chiral inversion, effectively locking the enantiomers in their respective configurations. This makes deuterated Etodolac an excellent tool for metabolic studies, as it minimizes any potential analytical interference from in vivo conversion, ensuring that the observed metabolic profiles are truly representative of the individual enantiomers.

| Enantiomer | In Vivo Interconversion | Rationale for Stability | Predicted Impact of Deuteration (this compound) |

|---|---|---|---|

| (S)-Etodolac | Negligible | High energy barrier for chiral inversion | Further stabilization due to kinetic isotope effect |

| (R)-Etodolac | Negligible | High energy barrier for chiral inversion | Further stabilization due to kinetic isotope effect |

This table summarizes the established in vivo stability of Etodolac enantiomers and the predicted stabilizing effect of deuteration based on the kinetic isotope effect.

Advanced Research Methodologies and Future Directions Involving Rac Etodolac D3

Integration with Pharmacokinetic Modeling and Simulation in Pre-clinical Contexts

The use of deuterated compounds like rac Etodolac-d3 is integral to modern pharmacokinetic (PK) modeling and simulation, particularly in pre-clinical research. These models are essential for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living system before it proceeds to human trials.

In pre-clinical studies, this compound is frequently employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Its utility stems from its chemical near-identity to etodolac (B1671708), ensuring that it behaves similarly during sample extraction and ionization, yet is distinguishable by its higher mass. This allows for precise quantification of the parent drug, etodolac, in complex biological matrices such as plasma, urine, and tissue homogenates. The accuracy afforded by using a stable isotope-labeled internal standard is critical for developing robust PK models.

Pharmacokinetic simulations can be enhanced by employing data from studies that co-administer etodolac and this compound. This "cassette" or "cocktail" approach allows for the simultaneous assessment of different formulations or the investigation of drug-drug interactions in a single experiment, thereby reducing the number of animals required and streamlining the early development process. The distinct mass-to-charge (m/z) ratios of the deuterated and non-deuterated compounds enable their independent measurement by mass spectrometry.

Future directions in this area involve the development of more sophisticated physiologically based pharmacokinetic (PBPK) models. These models incorporate anatomical, physiological, and biochemical data to simulate drug behavior in various organs and tissues. The high-quality analytical data generated using this compound as an internal standard provides the precise concentration-time data needed to validate and refine these complex PBPK models, leading to more accurate predictions of human pharmacokinetics from pre-clinical data.

Table 1: Parameters for Pre-clinical Pharmacokinetic Modeling

| Parameter | Description | Role of this compound |

|---|---|---|

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Enables accurate plasma concentration measurement for calculation. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Precise quantification in plasma helps in determining Vd. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Used to generate accurate concentration-time curves for clearance calculations. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | High-fidelity data from LC-MS analysis using the internal standard ensures reliable half-life determination. |

Application in Targeted Proteomics and Metabolomics for Pathway Discovery

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules, respectively, are powerful tools for understanding the mechanisms of drug action and identifying novel therapeutic targets. The use of isotopically labeled compounds such as this compound can significantly enhance the capabilities of these "omics" technologies.

In targeted metabolomics, this compound can be used as a tracer to delineate the metabolic fate of etodolac. By administering the deuterated compound to a pre-clinical model, researchers can track the appearance of deuterated metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic pathways, distinguishing drug-derived metabolites from endogenous molecules. This approach is crucial for understanding how etodolac is processed in the body and for identifying potentially active or reactive metabolites.

In the realm of proteomics, this compound can be used in techniques like chemical proteomics to identify the protein targets of etodolac. While etodolac's primary targets are cyclooxygenase (COX) enzymes, it may have other off-target effects. By using a modified, functionalized version of deuterated etodolac, researchers can "fish" for binding partners in a cellular lysate. The deuterium (B1214612) label can aid in the mass spectrometry-based identification and quantification of these interacting proteins, potentially uncovering new mechanisms of action or proteins responsible for side effects.

Future advancements will likely involve the integration of data from these multi-omics studies. By combining metabolomic data on etodolac's biotransformation with proteomic data on its protein targets, a more holistic understanding of its pharmacological effects can be constructed. This systems-level approach, facilitated by the use of stable isotope tracers like this compound, holds the potential to discover novel drug-response biomarkers and to personalize therapy.

Computational Chemistry and Molecular Dynamics Simulations for Deuterium Effects

Computational chemistry provides powerful in silico tools to investigate the subtle but significant effects of isotopic substitution on molecular properties and interactions. Molecular dynamics (MD) simulations, in particular, can be used to model the behavior of molecules over time, offering insights that are often difficult to obtain through experimental means alone.

The primary influence of deuterium substitution is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reactions in which a carbon-hydrogen bond is broken. MD simulations can be employed to study the KIE on the metabolism of etodolac. By modeling the interaction of both etodolac and this compound with metabolic enzymes like cytochrome P450s, researchers can predict which metabolic pathways will be most affected by deuteration. These simulations can calculate the energetic barriers for bond cleavage, providing a theoretical basis for observed changes in metabolic profiles.

Furthermore, MD simulations can explore the impact of deuteration on the binding of etodolac to its target proteins, such as COX-1 and COX-2. While the equilibrium binding affinity is generally not expected to change significantly with isotopic substitution, the dynamics of the drug within the binding pocket could be altered. Simulations can reveal subtle changes in vibrational modes, hydrogen bonding networks, and residence time within the active site. These dynamic effects, though small, could contribute to an altered pharmacological profile.

The future of this field lies in the use of quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid computational techniques allow for a more accurate description of the electronic changes that occur during a chemical reaction, such as enzymatic metabolism. Applying QM/MM simulations to the etodolac system will provide a more refined understanding of the KIE and other deuterium-related phenomena, guiding the design of next-generation deuterated drugs with optimized therapeutic properties.

Table 2: Computational Approaches for Studying Deuterium Effects

| Computational Method | Application to this compound | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the interaction of etodolac and this compound with metabolic enzymes and target proteins. | Understanding the kinetic isotope effect on metabolism and subtle changes in drug-target binding dynamics. |

| Quantum Mechanics (QM) | Calculating the electronic structure and vibrational frequencies of deuterated and non-deuterated etodolac. | Precise prediction of changes in bond strength and reactivity due to deuterium substitution. |

| QM/MM Hybrid Methods | Modeling the active site of an enzyme at a high level of theory (QM) while the rest of the protein and solvent are treated with a more efficient method (MM). | Detailed investigation of enzymatic reaction mechanisms and the origins of the kinetic isotope effect. |

Development of Novel Deuteration Methodologies for Complex Chiral Molecules

The synthesis of isotopically labeled compounds, especially those with complex structures and stereocenters like etodolac, presents significant chemical challenges. The development of new and efficient deuteration methods is an active area of research, driven by the increasing demand for these molecules in pharmaceutical and biomedical studies.

Etodolac is a chiral molecule, existing as two enantiomers (R- and S-etodolac), which often exhibit different pharmacological activities and metabolic fates. The synthesis of this compound requires methods that can introduce deuterium atoms without compromising the racemic nature of the final product or, if desired, methods that can selectively deuterate one enantiomer.

For a molecule like etodolac, which contains a pyranocarboxylic acid core, synthetic chemists might explore late-stage functionalization. This approach involves introducing the deuterium label at one of the final steps of the synthesis, which is often more efficient than carrying the isotopic label through a lengthy multi-step sequence.

Future directions in this field will likely involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations. Engineered enzymes could potentially offer unparalleled selectivity in the deuteration of complex molecules like etodolac, providing access to specifically labeled isotopologues that are difficult to prepare using conventional chemical methods. The continued development of these advanced synthetic methodologies will be crucial for supplying the research community with the sophisticated molecular tools needed to push the boundaries of pharmaceutical science.

Q & A

Q. What are the critical considerations in synthesizing rac-Etodolac-d3 for isotopic purity in preclinical studies?

Synthesis of rac-Etodolac-d3 requires chiral resolution techniques to separate enantiomers and ensure deuterium incorporation at specific positions. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium labeling efficiency can be quantified via isotopic abundance ratios using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How should researchers design experiments to assess rac-Etodolac-d3’s stability under varying physiological conditions?

A factorial design is recommended to test interactions between variables such as pH, temperature, and enzymatic activity. Pre-experimental designs (e.g., one-variable-at-a-time) can establish baseline stability, while full factorial designs evaluate synergistic effects. Stability studies should include accelerated degradation tests with HPLC quantification to monitor decomposition products .

Q. What methodologies are essential for validating rac-Etodolac-d3’s analytical detection limits in biological matrices?

Method validation should follow ICH guidelines, including calibration curves (linearity >0.99), limit of detection (LOD) via signal-to-noise ratios, and precision/reproducibility assessments using intra- and inter-day assays. Matrix effects (e.g., plasma proteins) must be mitigated through solid-phase extraction or protein precipitation prior to LC-MS/MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in rac-Etodolac-d3 pharmacokinetic data across species?

Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Sensitivity analyses, as outlined in Recommendation 8.1, should compare interspecies clearance rates using physiologically based pharmacokinetic (PBPK) modeling. Replicate studies with controlled covariates (e.g., diet, genetic background) are critical to isolate confounding factors .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in rac-Etodolac-d3 toxicity studies?

Nonlinear mixed-effects modeling (NLME) accommodates inter-individual variability, while Bayesian hierarchical models quantify uncertainty in dose-response curves. Outlier detection (e.g., Grubbs’ test) and missing data imputation (e.g., multiple imputation by chained equations) ensure robustness. One-way ANOVA with post-hoc Tukey tests can compare group means in acute toxicity assays .

Q. How can factorial designs optimize rac-Etodolac-d3’s formulation for enhanced bioavailability?

Response surface methodology (RSM) with central composite design identifies optimal excipient ratios (e.g., surfactants, co-solvents) to maximize solubility and permeability. In vitro dissolution studies and ex vivo intestinal perfusion models validate predictions. Interactions between factors (e.g., particle size vs. dissolution rate) are quantified using interaction plots and Pareto charts .

Q. What strategies ensure replicability in rac-Etodolac-d3’s enantioselective pharmacokinetic studies?

Detailed documentation of chiral stationary phases (CSPs) in HPLC methods and mobile phase compositions is essential. Open-access repositories should share raw chromatographic data and analysis scripts. Replication protocols must specify animal strain, dosing regimens, and sampling intervals to minimize variability. Independent validation via blinded sample reanalysis strengthens credibility .

Methodological Resources

- Data Management : Follow CRDC guidelines for depositing spectral data (HRMS, NMR) in repositories like Zenodo, with metadata compliant with FAIR principles .

- Ethical Reporting : Disclose all methodological limitations (e.g., batch variability in deuterated reagents) and align with TrAC Trends in Analytical Chemistry’s data-sharing policies .

- Statistical Tools : Use GraphPad Prism for ANOVA and R/Python for NLME modeling. Reference scripts in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.